A-Z Guide to the Synthesis of 6-Bromo-triazolo[4,3-b]pyridazine: A Medicinal Chemistry Keystone
A-Z Guide to the Synthesis of 6-Bromo-triazolo[4,3-b]pyridazine: A Medicinal Chemistry Keystone
A-Z Guide to the Synthesis of 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine: A Medicinal Chemistry Keystone
Abstract
The[1][2]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse pharmacological activities, including applications as antitubulin agents and kinase inhibitors.[3] The 6-bromo substituted derivative, 6-Bromo-[1][2]triazolo[4,3-b]pyridazine, serves as a crucial and versatile intermediate for the synthesis of these complex molecules. The bromine atom provides a reactive handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the principal synthetic route to this key building block, focusing on the underlying chemical principles, a detailed experimental protocol, and critical insights into reaction optimization.
Introduction: The Strategic Importance of the Triazolopyridazine Core
The fusion of a triazole ring with a pyridazine core creates a rigid, planar scaffold that is adept at engaging with biological targets through various non-covalent interactions.[3][4] This structural motif is found in numerous compounds evaluated for anticancer properties.[3] The title compound, 6-Bromo-[1][2]triazolo[4,3-b]pyridazine (CAS 115127-23-6), is not an end-product but a strategic starting point.[5][6][7] Its value lies in the C-6 bromine, which allows for the introduction of diverse aryl or alkyl groups, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Retrosynthetic Analysis & Core Synthetic Strategy
The most direct and widely adopted strategy for constructing the 6-Bromo-[1][2]triazolo[4,3-b]pyridazine ring system involves a two-step sequence starting from a readily available pyridazine precursor. The key transformation is an intramolecular annulation (ring-forming) reaction.
Retrosynthetic Disconnection:
Caption: Retrosynthetic pathway for the target molecule.
This analysis reveals a logical and efficient forward synthesis starting from 3,6-dibromopyridazine. The core steps are:
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Hydrazinolysis: Selective monosubstitution of one bromine atom on the pyridazine ring with hydrazine.
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Annulation/Cyclization: Reaction of the resulting hydrazinylpyridazine with a one-carbon (C1) electrophile to form the fused triazole ring.
Primary Synthetic Pathway: From Dihalopyridazine to Fused Heterocycle
The most field-proven and scalable synthesis proceeds via the reaction of 3-bromo-6-hydrazinylpyridazine with an orthoformate, which serves as the C1 source for the triazole ring.
Step 1: Synthesis of 3-Bromo-6-hydrazinylpyridazine
The initial step involves the nucleophilic aromatic substitution of a bromine atom from 3,6-dibromopyridazine with hydrazine hydrate.
Reaction Scheme: 3,6-Dibromopyridazine + Hydrazine Hydrate → 3-Bromo-6-hydrazinylpyridazine
Causality Behind Experimental Choices:
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Reagent: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile. Its use in excess ensures the reaction proceeds efficiently.[8][9]
-
Solvent: A protic solvent like 1-propanol or ethanol is typically used to facilitate the dissolution of the starting materials and to mediate the reaction.[8]
-
Temperature: Heating is necessary to overcome the activation energy for the substitution on the electron-deficient pyridazine ring. A temperature of around 80-100°C is common.[8]
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Selectivity: The reaction is generally selective for monosubstitution. The introduction of the electron-donating hydrazinyl group deactivates the ring towards a second substitution, preventing the formation of the dihydrazino-pyridazine byproduct in significant amounts.
Step 2: Cyclization to form 6-Bromo-[1][2][3]triazolo[4,3-b]pyridazine
The key ring-forming step involves the condensation of the hydrazinyl intermediate with an orthoformate, followed by intramolecular cyclization.
Reaction Scheme: 3-Bromo-6-hydrazinylpyridazine + Triethyl Orthoformate → 6-Bromo-[1][2]triazolo[4,3-b]pyridazine
Mechanism and Rationale:
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Condensation: The more nucleophilic terminal nitrogen of the hydrazine group attacks the electrophilic carbon of triethyl orthoformate.
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Elimination: Two molecules of ethanol are eliminated to form a formimidate intermediate.
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Intramolecular Cyclization: The pyridazine ring nitrogen attacks the imine carbon, leading to the formation of the five-membered triazole ring.
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Aromatization: A final elimination of ethanol results in the stable, aromatic fused-ring system.
Caption: Overall workflow for the synthesis.
Detailed Experimental Protocol
This protocol is a synthesized representation of established laboratory procedures. Researchers should consult original literature and perform their own risk assessments.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Purpose |
| 3,6-Dibromopyridazine | 18679-79-3 | 237.88 | Starting Material |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 | Nucleophile |
| 1-Propanol | 71-23-8 | 60.10 | Solvent (Step 1) |
| Triethyl Orthoformate | 122-51-0 | 148.20 | C1 Source (Step 2) |
| Ethanol | 64-17-5 | 46.07 | Solvent (Recrystallization) |
Step-by-Step Procedure:
Part A: Synthesis of 3-Bromo-6-hydrazinylpyridazine
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dibromopyridazine (e.g., 10.0 g, 42.0 mmol).
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Add 1-propanol (e.g., 25 mL) to the flask.
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Add hydrazine hydrate (e.g., 9.0 mL, ~185 mmol) dropwise to the stirred suspension. Caution: Hydrazine is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Heat the reaction mixture to 80°C and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to 4°C in an ice bath. A precipitate will form.
-
Collect the pale-yellow solid by vacuum filtration, washing with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 3-bromo-6-hydrazinylpyridazine. The product is often of sufficient purity for the next step.
Part B: Synthesis of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine
-
Suspend the 3-bromo-6-hydrazinylpyridazine from Part A (e.g., 7.0 g, 36.0 mmol) in triethyl orthoformate (e.g., 50 mL).
-
Heat the mixture to reflux (approx. 140-145°C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the resulting solid by vacuum filtration.
-
Wash the crude product with cold ethanol to remove residual orthoformate.
-
Recrystallize the solid from hot ethanol to afford 6-Bromo-[1][2]triazolo[4,3-b]pyridazine as an off-white or pale solid.[5]
Optimization and Characterization
Optimization Insights:
-
Solvent Choice: In Step 2, using triethyl orthoformate as both reagent and solvent simplifies the procedure. For smaller scales, a high-boiling solvent like n-butanol can be used, although this requires an additional separation step.
-
Reaction Time: Reaction times are indicative. Monitoring by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) is crucial to determine the point of maximum conversion and to avoid potential degradation from prolonged heating.
-
Purity: The purity of the intermediate 3-bromo-6-hydrazinylpyridazine is important. Impurities can lead to side reactions and lower yields in the cyclization step. If necessary, it can be recrystallized before use.
Characterization Data:
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results for 6-Bromo-[1][2]triazolo[4,3-b]pyridazine |
| Appearance | Off-white solid[5] |
| Molecular Formula | C₅H₃BrN₄[5] |
| Molecular Weight | 198.01 g/mol |
| ¹H NMR | Signals corresponding to the three distinct aromatic protons on the pyridazine ring. |
| Mass Spec (MS) | A molecular ion peak (M+) and an M+2 peak in an approximate 1:1 ratio, characteristic of a monobrominated compound. |
Safety Considerations
-
Hydrazine Hydrate: This substance is highly toxic, a suspected carcinogen, and corrosive. Always handle it within a chemical fume hood using gloves, safety glasses, and a lab coat.
-
3,6-Dibromopyridazine: Halogenated aromatic compounds can be irritants. Avoid inhalation of dust and skin contact.
-
High Temperatures: The refluxing of high-boiling solvents like triethyl orthoformate requires careful setup to avoid pressure buildup and ensure stable heating.
Conclusion
The synthesis of 6-Bromo-[1][2]triazolo[4,3-b]pyridazine is a robust and reproducible process, pivotal for the advancement of medicinal chemistry programs targeting this important heterocyclic scaffold. The two-step sequence, beginning with the selective hydrazinolysis of 3,6-dibromopyridazine followed by an efficient cyclization with an orthoformate, provides reliable access to this key building block. By understanding the rationale behind the choice of reagents and conditions, researchers can effectively produce this versatile intermediate for the development of novel therapeutic agents.
References
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Chemical Studies on 3,6-Dichloropyridazine. Journal of American Science. Available at: [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
6-Bromo-[1][2]Triazolo[4,3-B]Pyridazine. Rlavie. Available at: [Link]
-
2-Bromo-6-hydrazinylpyridine. Acta Crystallographica Section E. Available at: [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]
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